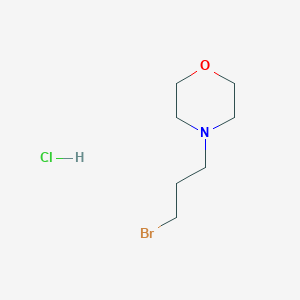
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide” is an achiral porphyrin derivative . It forms chiral supramolecular assemblies via spontaneous symmetry breaking at the air or water interface . It acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen in the presence of 2-methylpropanal under ambient conditions .
Synthesis Analysis
The synthesis of this compound involves the use of a mesoporous silica material (MCM-41) as a sacrificial template . The resulting composite material is used for the electrocatalytic reduction of oxygen . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-v .Molecular Structure Analysis
The molecular structure of this compound is confirmed by various spectroscopic techniques such as FT-IR, 1H NMR, MS, UV-v . XPS spectra also provide valuable information about the molecular structure .Chemical Reactions Analysis
This compound shows a higher onset potential for the oxygen reduction reaction (ORR) than the bare MCN . Kinetic measurements show high selectivity for two-electron oxygen reduction to H2O2 in both media .Physical And Chemical Properties Analysis
The compound is blue-purple in color and comes in a crystalline powder form . It has a molecular weight of 734.86 g/mol .Scientific Research Applications
Catalytic Applications : Copper porphyrins, such as copper 5,10,15,20-tetrakis (ethoxycarbonyl)porphyrin, have been identified as efficient catalysts in chemical reactions. For instance, they are used in the esterification of allyl sp3 C-H bonds with carboxylic acid, displaying broad substrate scope and good functional group tolerance (Xiong et al., 2019).
Thermal and Electrical Properties : Research on porphyrin compounds of copper(II) has revealed significant information regarding their thermogravimetric and differential thermal analysis data. These studies provide insights into their electrical conductivities and the activation energies for forming free carriers (Allan et al., 1989).
Electron Deficient Porphyrins for Sensing : Copper(II) complexes of certain porphyrins exhibit unique electrochemical properties and can be used for distinguishing anions like F- and CN- ions by UV-Vis spectrophotometry. These properties are leveraged for sensing applications in nonaqueous media (Rathi et al., 2017).
Electroconductive Films : Amino-substituted tetraphenylporphyrins and their copper complexes have been studied for their electrochemical properties. These studies have led to the development of electroconductive films with semiconductor properties, useful in various electronic applications (Tesakova et al., 2016).
Optical Metal Ion Sensors : Novel optical metal ion sensor microporous polyesters containing porphyrin moiety demonstrate good thermal stability and can be used as sensors for different metal ions, including copper(II) (Aly et al., 2020).
Photocurrent Efficiency in Photocells : Research into the structure and photophysical properties of certain porphyrins, including copper variants, has revealed their potential in generating significant photocurrents when used in thin-layer photocells. This can have implications in the development of more efficient solar cells (Fox et al., 1998).
Mechanism of Action
Target of Action
The primary target of Copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide is the oxygen reduction reaction (ORR) . This compound acts as a selective and durable electrocatalyst for the production of hydrogen peroxide via two-electron oxygen reduction .
Mode of Action
The compound interacts with its target by facilitating the electrocatalytic reduction of oxygen . It shows a higher onset potential for the ORR than the bare mesoporous carbon nitride (MCN), indicating its enhanced catalytic activity . The compound’s mode of action is facilitated by the surface coordination of the compound through the nitrogen present on the MCN surface .
Biochemical Pathways
The compound affects the oxygen reduction pathway . It shows high selectivity for two-electron oxygen reduction to H2O2 in both acidic and basic media . This indicates that the compound can influence the biochemical pathways related to oxygen reduction and hydrogen peroxide production.
Result of Action
The result of the compound’s action is the production of hydrogen peroxide via the two-electron oxygen reduction . The compound exhibits high durability, with minute changes in the onset potential and current density at high reduction potentials after 3000 CV cycles . This suggests that the compound can sustain its catalytic activity over a long period.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the pH of the medium . It shows high selectivity for two-electron oxygen reduction to H2O2 in both acidic (0.1 M HClO4) and basic (0.1 M KOH) media . This suggests that the compound can function effectively in different pH environments.
Future Directions
The excellent spectral properties and the Voc measured from the non-optimized cell show great promise for future development . The compound fulfills all necessary requirements for an economically efficient electrocatalyst for industrial hydrogen peroxide synthesis and related commercial applications .
properties
IUPAC Name |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36CuN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
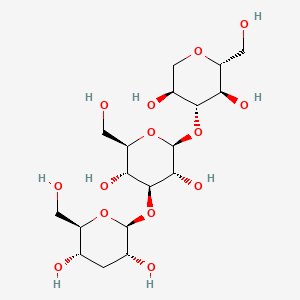
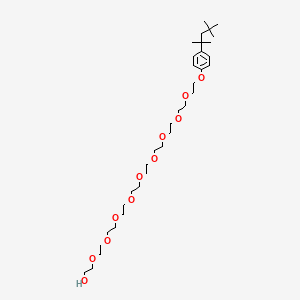

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
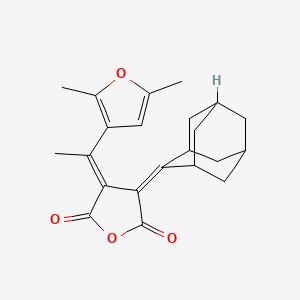
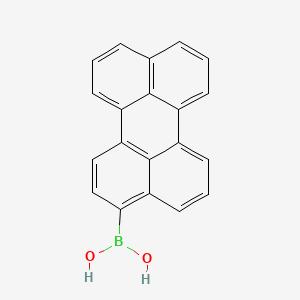
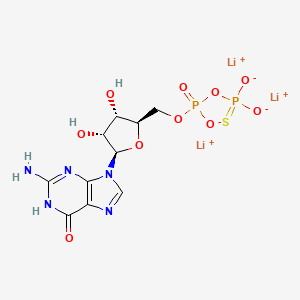

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)
